molecular formula C9H17NO2 B1602987 1-Amino-4-ethylcyclohexanecarboxylic acid CAS No. 69164-36-9

1-Amino-4-ethylcyclohexanecarboxylic acid

Cat. No.: B1602987
CAS No.: 69164-36-9
M. Wt: 171.24 g/mol
InChI Key: BVUFCTJBJVGJGJ-UHFFFAOYSA-N
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Description

1-Amino-4-ethylcyclohexanecarboxylic acid is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol It is characterized by a cyclohexane ring substituted with an amino group at the 1-position and an ethyl group at the 4-position, along with a carboxylic acid group

Preparation Methods

The synthesis of 1-amino-4-ethylcyclohexanecarboxylic acid can be achieved through several synthetic routesThe reaction conditions typically include the use of hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) for the hydrogenation step, and an amine source like ammonia or an amine derivative for the amination step .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

1-Amino-4-ethylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-4-ethylcyclohexanecarboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential ligand for receptor studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-amino-4-ethylcyclohexanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Similar compounds to 1-amino-4-ethylcyclohexanecarboxylic acid include:

    1-Amino-4-methylcyclohexanecarboxylic acid: Differing by a methyl group instead of an ethyl group at the 4-position.

    1-Amino-4-isopropylcyclohexanecarboxylic acid: Featuring an isopropyl group at the 4-position.

    1-Amino-4-phenylcyclohexanecarboxylic acid: Substituted with a phenyl group at the 4-position.

The uniqueness of this compound lies in its specific ethyl substitution, which can influence its chemical reactivity and interactions compared to its analogs.

Properties

IUPAC Name

1-amino-4-ethylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-7-3-5-9(10,6-4-7)8(11)12/h7H,2-6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUFCTJBJVGJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624349
Record name 1-Amino-4-ethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69164-36-9
Record name 1-Amino-4-ethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-4-ethylcyclohexanecarboxylic acid
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Reactant of Route 6
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